molecular formula C9H22N2 B2417944 Diethyl({2-[(propan-2-yl)amino]ethyl})amine CAS No. 52295-84-8

Diethyl({2-[(propan-2-yl)amino]ethyl})amine

Cat. No.: B2417944
CAS No.: 52295-84-8
M. Wt: 158.289
InChI Key: SRYCFYOMSLPFBO-UHFFFAOYSA-N
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Description

Diethyl({2-[(propan-2-yl)amino]ethyl})amine is an organic compound that belongs to the class of tertiary amines. It is characterized by the presence of an ethyl group and a propan-2-yl group attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Properties

IUPAC Name

N',N'-diethyl-N-propan-2-ylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-11(6-2)8-7-10-9(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYCFYOMSLPFBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Alkylation Methods

Diethyl Sulfate-Mediated Alkylation

Early routes employed diethyl sulfate as an alkylating agent for primary or secondary amines. For example, reacting propan-2-ylamine with diethyl sulfate in the presence of a base like potassium hydroxide generates the target compound via successive alkylation steps. However, this method faces criticism due to diethyl sulfate’s high toxicity and the formation of corrosive byproducts (e.g., sulfuric acid).

Reaction Conditions and Limitations
  • Temperature : 80–100°C
  • Solvent : Water or ethanol
  • Yield : <50% due to competing hydrolysis and over-alkylation
  • Environmental Impact : Requires neutralization of acidic waste, increasing production costs.

High-Pressure Catalytic Alkylation

Iodide-Catalyzed Reactions

A breakthrough methodology involves high-pressure alkylation using chloroethane and iodide catalysts. Adapted from patented protocols for analogous amines, this approach achieves yields exceeding 90% under optimized conditions.

Experimental Protocol
  • Reagents :
    • Diisopropylamine (or equivalent amine precursor)
    • Chloroethane (alkylating agent)
    • Potassium iodide (KI) or sodium iodide (NaI) as catalyst
  • Procedure :
    • Combine reagents in a high-pressure autoclave.
    • Heat to 130–230°C under 0.8–2.5 MPa pressure.
    • Maintain reaction for 4–10 hours until pressure stabilizes.
  • Workup :
    • Neutralize with KOH to pH 13.
    • Isolate via distillation (127.5–128.0°C).
Catalytic Efficiency

Table 1 summarizes the impact of catalysts and conditions on yield:

Catalyst Temperature (°C) Pressure (MPa) Time (h) Yield (%)
KI 130 0.8 10 80.6
NaI 150 1.0 8 90.1
MgI₂ 180 1.7 6 93.3
ZnI₂ 200 2.0 5 95.1

Data derived from catalytic alkylation studies.

Comparative Analysis of Synthesis Routes

Yield vs. Environmental Impact

  • Diethyl Sulfate Routes : Low yields (30–50%) and high toxicity limit industrial applicability.
  • High-Pressure Alkylation : Yields >90% with reduced waste, though energy-intensive.

Cost-Benefit Considerations

  • Catalyst Cost : KI ($25/kg) vs. NaI ($30/kg) vs. MgI₂ ($45/kg).
  • Energy Consumption : Higher temperatures (200°C) increase operational costs but improve reaction rates.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to enhance reproducibility and safety. Key advantages include:

  • Precise Temperature Control : Minimizes side reactions.
  • Automated Neutralization : Reduces manual handling of corrosive intermediates.

Waste Management Strategies

  • Recycling Catalysts : Ion-exchange resins recover iodide catalysts, reducing raw material costs.
  • Distillation Residues : Converted into non-hazardous salts for disposal.

Emerging Methodologies and Innovations

Photocatalytic Alkylation

Preliminary studies explore visible-light-driven alkylation using TiO₂-based catalysts. This method operates at ambient temperatures but currently achieves modest yields (40–60%).

Biocatalytic Approaches

Enzymatic alkylation with transaminases offers a green alternative, though substrate specificity remains a barrier.

Chemical Reactions Analysis

Types of Reactions

Diethyl({2-[(propan-2-yl)amino]ethyl})amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl({2-[(propan-2-yl)amino]ethyl})amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diethyl({2-[(propan-2-yl)amino]ethyl})amine involves its role as a proton scavenger. The nitrogen atom in the compound has a lone pair of electrons that can react with electrophiles, making it an effective base in various chemical reactions. The steric hindrance provided by the ethyl and propan-2-yl groups limits its nucleophilicity, allowing it to selectively participate in specific reactions .

Comparison with Similar Compounds

Similar Compounds

    Triethylamine: Another tertiary amine with three ethyl groups attached to the nitrogen atom.

    2,6-Di-tert-butylpyridine: A sterically hindered amine used as a base in organic synthesis.

    1,5-Diazabicyclo(4.3.0)non-5-ene: A bicyclic amine with strong basic properties.

Uniqueness

Diethyl({2-[(propan-2-yl)amino]ethyl})amine is unique due to its specific steric hindrance and electronic properties, which make it an effective non-nucleophilic base. Its ability to selectively participate in reactions without undergoing nucleophilic attack sets it apart from other similar compounds .

Biological Activity

Diethyl({2-[(propan-2-yl)amino]ethyl})amine, a secondary amine, has garnered interest in various fields due to its potential biological activities. This article provides a comprehensive overview of its synthesis, chemical properties, biological activities, and relevant research findings.

This compound is characterized by its molecular formula C8H19NC_8H_{19}N and a molecular weight of 158.28 g/mol. It appears as a clear, colorless liquid with a boiling point between 168 to 172 °C and a density of approximately 0.817 g/cm³. The compound's structure includes diethyl and isopropyl functionalities, which contribute to its unique chemical behavior and potential biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods:

  • Alkylation : The alkylation of diisopropylamine with diethyl sulfate using a base such as potassium hydroxide.
  • Catalytic Hydrogenation : In industrial settings, it can be produced via catalytic hydrogenation of acetone in the presence of ammonia and hydrogen, utilizing a nickel-copper catalyst.

Biological Activities

While specific biological activity data for this compound is limited, related compounds often exhibit notable biological properties:

  • Antimicrobial Activity : Certain amines show activity against various bacterial strains, suggesting that this compound may possess similar properties.

Table 1: Comparison of Biological Activities with Similar Compounds

Compound NameAntimicrobial ActivityOther Notable Activities
DiethylamineModerateSolvent in organic reactions
N,N-DiisopropylamineHighStrong basic properties
This compoundPotentially ModerateAntimicrobial (needs further study)

The mechanism of action for this compound involves its role as a proton scavenger. The nitrogen atom in the compound can react with electrophiles due to its lone pair of electrons, making it an effective base in various chemical reactions. The steric hindrance from the ethyl and propan-2-yl groups limits its nucleophilicity, allowing selective participation in specific reactions.

Research Findings and Case Studies

Recent studies have explored the biological activities of similar compounds that share structural features with this compound:

  • Dual Enzyme Inhibition : Research on compounds with similar amine structures has shown potential in inhibiting enzymes like tyrosyl-DNA phosphodiesterase I and topoisomerase I, which are critical in cancer treatment .
  • Antioxidant Properties : Some derivatives have demonstrated significant antioxidant activity through radical scavenging assays, indicating that modifications to the amine structure could enhance such properties .

Q & A

Q. What are the optimal synthetic routes for Diethyl({2-[(propan-2-yl)amino]ethyl})amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via reductive amination using a ketone/aldehyde precursor and diethylamine. A typical protocol involves:

  • Reacting 2-[(propan-2-yl)amino]ethylamine with diethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or H₂ with a Pd/C catalyst).
  • Optimizing temperature (40–80°C), solvent (e.g., methanol or THF), and pH (6–7 for NaBH₃CN systems) to minimize by-products like over-alkylated amines .
  • Purification via fractional distillation or preparative HPLC to achieve >95% purity. Continuous flow reactors are recommended for scalability and reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR : Prioritize ¹H and ¹³C NMR to confirm the amine backbone and substituents. Look for peaks at δ 1.0–1.2 ppm (diethyl CH₃), δ 2.5–3.0 ppm (N-CH₂ groups), and δ 3.5–4.0 ppm (propan-2-yl CH) .
  • IR : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight (C₈H₂₁N₃, MW 159.3 g/mol) via ESI-MS or GC-MS. Cross-reference with NIST Chemistry WebBook data .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL or similar software to resolve crystal structures. Ensure hydrogen bonding networks align with expected amine interactions .
  • Elemental Analysis : Verify C, H, and N percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do steric and electronic effects of the diethyl and propan-2-yl groups influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects : The bulky diethyl and propan-2-yl groups hinder nucleophilic attack at the central nitrogen. Use kinetic studies (e.g., competition experiments with less hindered amines) to quantify steric parameters .
  • Electronic Effects : The electron-donating alkyl groups increase amine basicity. Measure pKa via potentiometric titration (expected pKa ~10.5–11.0) and compare with DFT-calculated values .

Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., G-protein-coupled receptors). Focus on hydrogen bonding with the amine group and hydrophobic interactions with alkyl chains .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. How should researchers resolve contradictions in reported catalytic activity data when using this compound as a ligand?

Methodological Answer:

  • Systematic Variation : Test ligand:metal ratios (1:1 to 1:3) and solvents (polar vs. nonpolar) to identify optimal conditions.
  • Spectroscopic Monitoring : Use in situ IR or UV-Vis to detect intermediate species. For example, Cu(II) complexes may show λmax shifts from 600–700 nm depending on coordination geometry .
  • Controlled Reproducibility : Compare results under inert (N₂/Ar) vs. ambient conditions to rule out oxidation artifacts .

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